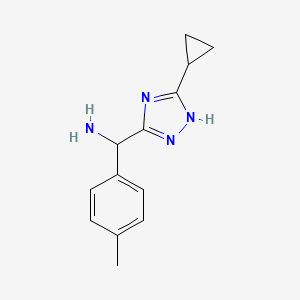![molecular formula C13H8ClN3O B11802149 2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B11802149.png)
2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by its unique structure, which includes a pyrido[2,3-B]pyrazine core substituted with a chlorine atom at the 2-position and a phenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one typically involves multicomponent reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine with phenylhydrazine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridopyrazine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as DNA or enzymes, to exert its effects. For instance, its antioxidant activity may involve scavenging free radicals and preventing oxidative damage . In optoelectronic applications, the compound’s high photoluminescence efficiency is attributed to its unique electronic structure, which allows for efficient light emission .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-phenylpyrido[2,3-D]pyrimidine: This compound shares a similar pyridopyrazine core but differs in the position of the chlorine and phenyl groups.
Pyrido[2,3-B]pyrazine Derivatives: Various derivatives of pyridopyrazine have been synthesized, each with unique substituents and properties.
Uniqueness
2-Chloro-4-phenylpyrido[2,3-B]pyrazin-3(4H)-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its high photoluminescence efficiency and potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H8ClN3O |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
2-chloro-4-phenylpyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C13H8ClN3O/c14-11-13(18)17(9-5-2-1-3-6-9)12-10(16-11)7-4-8-15-12/h1-8H |
InChI Key |
ORUWNNQPLOTPRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)N=C(C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802066.png)


![6-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11802076.png)







![Ethyl 3-methylpyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B11802126.png)


